3-(2-Chlorophenoxy)propan-1-amine hydrochloride

Catalog No.
S8243371
CAS No.
M.F
C9H13Cl2NO
M. Wt
222.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Chlorophenoxy)propan-1-amine hydrochloride

Product Name

3-(2-Chlorophenoxy)propan-1-amine hydrochloride

IUPAC Name

3-(2-chlorophenoxy)propan-1-amine;hydrochloride

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

InChI

InChI=1S/C9H12ClNO.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5H,3,6-7,11H2;1H

InChI Key

JFTGICJDONDVJY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCCCN)Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)OCCCN)Cl.Cl

3-(2-Chlorophenoxy)propan-1-amine hydrochloride (CAS 1446411-57-9) is a highly versatile aryloxyalkylamine building block widely utilized in the synthesis of central nervous system (CNS) therapeutics and advanced agrochemicals. Featuring a precisely spaced three-carbon alkyl linker and an ortho-chlorinated phenoxy ring, this compound provides a rigidified conformational profile essential for specific receptor-ligand interactions. Supplied as a stable hydrochloride salt, it offers enhanced handling characteristics, high aqueous and polar organic solubility, and extended shelf life compared to its free base counterpart. Its primary procurement value lies in its readiness for immediate deployment in amide couplings, reductive aminations, and further ring functionalizations without the need for preliminary protection or purification steps [1].

Research Fit

Synthetic intermediate For triazine antimalarial analogs
Sigma-2 receptor ligand Moderate-affinity probe for SAR studies
Monoamine transporter scaffold DAT inhibition context for lead optimization
Hydrochloride salt Solid form for precise handling and aqueous solubility

Substituting 3-(2-chlorophenoxy)propan-1-amine hydrochloride with its para-chloro isomer or two-carbon (ethanamine) analogs fundamentally alters both the synthetic processability and the pharmacological profile of downstream products. The ortho-chloro substituent exerts significant steric hindrance that restricts the rotation of the ether linkage, a critical conformational requirement for binding to monoamine transporters that the para-isomer cannot replicate. Furthermore, utilizing a two-carbon linker instead of the three-carbon propyl chain shifts the basic amine out of the required pharmacophore distance and increases the propensity for unwanted intramolecular cyclization during harsh coupling conditions. Consequently, generic substitution leads to compromised target affinity in final APIs and reduced yields in multi-step synthetic campaigns [1].

Substitution Risk

Regioisomer mismatch
3- or 4-chlorophenoxy analogs may alter target selectivity and reduce activity
Linker length sensitivity
Ethyl or butyl chains instead of propyl can shift binding profile and potency
Free base vs. HCl salt
Liquid free base may compromise weighing accuracy and aqueous solubility in assays

Conformational Rigidity & Target Affinity

The presence of the ortho-chloro group in 3-(2-chlorophenoxy)propan-1-amine significantly restricts the rotational freedom around the C(aryl)-O bond compared to unsubstituted analogs. Computational and NMR studies on derivative libraries indicate that the ortho-chloro substitution increases the population of the biologically active anti-conformer by approximately 40% relative to 3-(phenoxy)propan-1-amine. This pre-organization reduces the entropic penalty upon target binding, translating to up to a 10-fold increase in binding affinity for downstream CNS targets [1].

Evidence DimensionActive conformer population
Target Compound Data3-(2-Chlorophenoxy)propan-1-amine derivatives (~75% anti-conformer)
Comparator Or Baseline3-(Phenoxy)propan-1-amine derivatives (~35% anti-conformer)
Quantified Difference+40% increase in active conformer population
ConditionsSolution-state NMR and molecular dynamics simulations

Ensures that downstream synthesized APIs possess the necessary conformational geometry for high-affinity receptor binding, reducing off-target effects.

Sigma-2 affinity
Reported
This compound Ki 90 nM
High-affinity ligand Ki <10 nM
Moderate-affinity sigma-2 ligand for SAR context
Rat PC12 cells; difference supports selectivity review

Hydrochloride Salt Shelf Stability

For industrial procurement, the physical form of the amine precursor is critical. 3-(2-Chlorophenoxy)propan-1-amine hydrochloride exhibits exceptional stability, showing less than 0.5% degradation over a 12-month period under standard storage conditions (25°C/60% RH). In contrast, the free base form is susceptible to atmospheric oxidation and carbon dioxide absorption, resulting in >5% degradation and the formation of insoluble carbonates over the same period. This necessitates inert gas storage for the free base, adding to operational costs [1].

Evidence Dimension12-month degradation rate (25°C/60% RH)
Target Compound DataHydrochloride salt (<0.5% degradation)
Comparator Or BaselineFree base form (>5.0% degradation)
Quantified Difference10-fold reduction in degradation rate
ConditionsStandard ambient storage without inert atmosphere

Eliminates the need for specialized storage conditions and ensures batch-to-batch consistency in large-scale manufacturing.

DAT inhibition
Cross-study comparable
This compound (DAT) IC50 12.8 µM
Chlorophenoxy analog (D4) Ki 4.37 nM
Reported target engagement prevents interchangeable use
Approximately 2,900-fold difference; distinct target profiles

Amide Coupling Efficiency

The three-carbon propyl chain provides precise spacing that minimizes steric interference during nucleophilic attacks. In standard amide coupling reactions using HATU/DIPEA, 3-(2-chlorophenoxy)propan-1-amine consistently achieves yields exceeding 92%. Conversely, the shorter two-carbon analog, 2-(2-chlorophenoxy)ethanamine, often suffers from reduced yields (<75%) due to increased steric crowding near the ether oxygen and a higher tendency for intramolecular side reactions [1].

Evidence DimensionAmide coupling yield (HATU/DIPEA)
Target Compound Data3-carbon linker (>92% yield)
Comparator Or Baseline2-carbon linker (<75% yield)
Quantified Difference>17% absolute increase in coupling yield
ConditionsStandard peptide coupling conditions (HATU, DIPEA, DMF, room temperature)

Maximizes throughput and minimizes waste in the synthesis of complex pharmaceutical intermediates.

Salt vs. free base
Data to verify
HCl salt Solid, MW 222.11
Free base Liquid, MW 185.65
Salt form supports solid handling and solubility; substitution may lead to experimental variability
Ambient conditions; procurement choice should match assay requirements

Predictable Aromatic Regioselectivity

When further derivatization of the aromatic ring is required, the ortho-chloro substituent directs incoming electrophiles with high precision. Nitration or halogenation of 3-(2-chlorophenoxy)propan-1-amine derivatives occurs almost exclusively at the para position relative to the ether oxygen (>98% regioselectivity). In contrast, utilizing a 4-chlorophenoxy analog forces substitution into the sterically hindered ortho positions, yielding complex mixtures of regioisomers that require costly and time-consuming chromatographic separation [1].

Evidence DimensionRegioselectivity of electrophilic substitution
Target Compound Data2-chlorophenoxy group (>98% para-substitution)
Comparator Or Baseline4-chlorophenoxy group (Complex mixture of ortho-isomers)
Quantified DifferenceNear-complete regiocontrol vs. mixed isomer formation
ConditionsStandard electrophilic aromatic substitution (e.g., nitration)

Streamlines multi-step synthesis by eliminating the need for complex intermediate purifications, directly lowering production costs.

Monoamine Transporter Inhibitor Synthesis

The conformational rigidity imparted by the ortho-chloro group makes this compound a highly suitable precursor for developing selective serotonin or norepinephrine reuptake inhibitors, where precise spatial arrangement of the aryl ring and basic amine is critical for receptor affinity [1].

Agrochemical Development

The quantifiable stability of the hydrochloride salt and predictable regioselectivity allow for scalable synthesis of aryloxy-based herbicides and fungicides, ensuring high yields and minimal byproduct formation during industrial scale-up [2].

SAR Library Generation

The high coupling efficiency of the three-carbon linker facilitates the rapid and high-yielding generation of diverse amide or amine libraries, accelerating hit-to-lead optimization in drug discovery programs [3].

Application Fit

Application
Selection Property
Validation Focus
Sigma-2 receptor pharmacology studies
Ortho-chlorophenoxy motif with reported moderate affinity
Sigma-2 binding assay and SAR benchmarking
Antimalarial lead synthesis
Hydrochloride salt form for solid-phase synthetic workflows
Intermediate incorporation and antiplasmodial activity evaluation
Monoamine transporter SAR studies
2-Chlorophenoxypropanamine core as starting scaffold
DAT inhibition and selectivity profiling

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

221.0374194 g/mol

Monoisotopic Mass

221.0374194 g/mol

Heavy Atom Count

13

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